3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride

Solubility enhancement Salt selection Amide coupling efficiency

3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride (CAS 223381-99-5) is a heterocyclic organic compound belonging to the piperazinyl azetidine scaffold class. With molecular formula C14H24Cl3N3O and molecular weight 356.72 g/mol, it serves as a critical synthetic intermediate in the construction of monoacylglycerol lipase (MAGL) inhibitor candidates for positron emission tomography (PET) tracer development.

Molecular Formula C14H24Cl3N3O
Molecular Weight 356.7 g/mol
CAS No. 223381-99-5
Cat. No. B1439379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride
CAS223381-99-5
Molecular FormulaC14H24Cl3N3O
Molecular Weight356.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C3CNC3.Cl.Cl.Cl
InChIInChI=1S/C14H21N3O.3ClH/c1-18-14-4-2-12(3-5-14)16-6-8-17(9-7-16)13-10-15-11-13;;;/h2-5,13,15H,6-11H2,1H3;3*1H
InChIKeyOYWWJCAODCMVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride (CAS 223381-99-5): Key Piperazinyl Azetidine Building Block for MAGL-Targeted PET Tracer R&D


3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride (CAS 223381-99-5) is a heterocyclic organic compound belonging to the piperazinyl azetidine scaffold class. With molecular formula C14H24Cl3N3O and molecular weight 356.72 g/mol, it serves as a critical synthetic intermediate in the construction of monoacylglycerol lipase (MAGL) inhibitor candidates for positron emission tomography (PET) tracer development [1]. The compound features a para-methoxyphenyl substituent on the piperazine ring and is supplied as the trihydrochloride salt, which enhances aqueous solubility and facilitates downstream coupling reactions [2] .

Why 3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride (223381-99-5) Cannot Be Replaced by Its Free Base or Ortho-Methoxy Isomer


Generic substitution of this compound with its free base (CAS 782435-00-1) or ortho-methoxy isomer (CAS 1188264-58-5) introduces quantifiable risks in downstream synthetic efficiency and pharmacological outcome. The trihydrochloride salt form ensures reproducible aqueous solubility critical for amide coupling and radiolabeling steps; the free base requires additional salt formation or solubilization, potentially reducing coupling yields [1]. The para-methoxy substitution pattern is a structural determinant for the piperazinyl azetidine MAGL pharmacophore: published structure-activity relationship (SAR) data demonstrate that para-substituted aryl piperazines achieve MAGL IC50 values in the low nanomolar range (0.88–11.7 nM), while modifications to the aryl substitution position can alter binding by orders of magnitude [2]. The ortho-methoxy isomer (CAS 1188264-58-5) presents a different spatial orientation of the methoxy group, which is known in phenylpiperazine pharmacology to shift receptor binding profiles from serotonergic toward distinct off-target interactions [3].

Procurement-Relevant Quantitative Evidence for 3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride (223381-99-5)


Trihydrochloride Salt Yields Higher Aqueous Solubility Than Free Base for Downstream Coupling

The trihydrochloride salt form (CAS 223381-99-5, MW 356.72) provides significantly enhanced aqueous solubility compared to the free base (CAS 782435-00-1, MW 247.34). The free base has a computed XLogP3-AA of 1.2 and only 1 hydrogen bond donor, whereas the trihydrochloride salt introduces 4 hydrogen bond donors and three ionizable chloride counterions, markedly increasing water solubility [1]. In the published synthesis of piperazinyl azetidine MAGL inhibitors, the azetidine-amine intermediate (free base form) required dissolution in polar aprotic solvents (DMA/nBuOH) for radiolabeling; the trihydrochloride salt is directly soluble in aqueous reaction media, eliminating a salt-formation step prior to coupling [2].

Solubility enhancement Salt selection Amide coupling efficiency

Para-Methoxy Substitution Enables MAGL Inhibitor Potency in the Low Nanomolar Range

Piperazinyl azetidine derivatives bearing a para-substituted aromatic group on the piperazine nitrogen are the core pharmacophore for potent, reversible MAGL inhibition. In the Chen et al. (2019) study, the key intermediate 'azetidine 7' — (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, accessible via para-methoxyphenyl piperazine building blocks — was elaborated into irreversible inhibitor 8 (IC50 = 0.88 ± 0.05 nM) and reversible inhibitors 17 (IC50 = 2.7 nM) and 37 (IC50 = 11.7 nM) [1]. In the Rong et al. (2021/2022) series, compounds 10 and 15, built on the same piperazinyl azetidine core with para-substituted aryl tails, achieved MAGL IC50 values of 4.2 nM and 4.6 nM, respectively [2]. By contrast, ortho-methoxy phenylpiperazines (e.g., oMeOPP) are documented to preferentially engage serotonergic receptors rather than MAGL, representing a divergent pharmacological trajectory [3].

MAGL inhibition Para-substitution SAR PET tracer pharmacophore

Vendor Purity Specifications Range from 95% to 98%: Impact on Downstream Radiochemical Yield

Commercially available batches of CAS 223381-99-5 exhibit a purity specification range of 95% (AKSci) to 98% (MolCore, Leyan, ChemScene) . This 3% purity differential is consequential when the compound is used as a precursor for 18F-radiolabeling: the Rong et al. (2022) study reported that the lead compound [18F]15 was obtained in 53% radiochemical yield (decay-corrected) with a molar activity of 63 GBq/µmol [1]. A 3% lower purity precursor can introduce competing side reactions during Cu-mediated 18F-fluorination, potentially reducing radiochemical yield below the 50% threshold considered acceptable for preclinical PET studies [1].

Purity specification Radiochemical yield Vendor comparison

Storage Condition Differentiation: Room Temperature vs. 2–8°C Cold Storage Requirements

Vendor storage recommendations for CAS 223381-99-5 diverge: MolCore specifies 'Store at room temperature' , whereas ChemScene mandates 'Sealed in dry, 2–8°C' . This divergence is material for procurement planning. Compounds requiring 2–8°C storage incur higher shipping costs (cold-chain logistics), require refrigerated inventory space, and carry risk of degradation if the cold chain is interrupted. Room-temperature-stable batches (per MolCore specification) reduce logistical burden and are preferable for multi-site collaborative projects where cold-chain integrity cannot be guaranteed throughout transit .

Storage stability Supply chain logistics Vendor specification

Salt Stoichiometry Discrepancy Among Vendors: Trihydrochloride vs. Monohydrochloride Listing for Same CAS

A notable procurement risk is the inconsistent salt stoichiometry reported for CAS 223381-99-5. Alfa Chemistry, AKSci, MolCore, and ChemScene list the compound as trihydrochloride (MW 356.72, C14H24Cl3N3O) , while CymitQuimica lists the same CAS as monohydrochloride (MW 283.8, C14H22ClN3O) . This discrepancy corresponds to a molecular weight difference of 72.92 g/mol (20.4%) — a magnitude that, if uncorrected, would result in a 20% error in molar calculations for coupling reactions. For a typical amide coupling requiring 1.0 equivalent of amine, using the wrong molecular weight would deliver either 0.83 or 1.20 equivalents, directly compromising reaction stoichiometry and yield [1].

Salt stoichiometry Quality control Molecular weight calculation

Optimal Research and Procurement Scenarios for 3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride (223381-99-5)


MAGL-Targeted PET Tracer Development Using Piperazinyl Azetidine Scaffold

This compound is the preferred building block for constructing reversible MAGL inhibitor candidates intended for 18F- or 11C-radiolabeling. Published SAR demonstrates that para-substituted piperazinyl azetidine derivatives achieve MAGL IC50 values of 0.88–11.7 nM [1], and radiolabeled leads [18F]10 and [18F]15 exhibit favorable brain uptake, heterogeneous distribution, and specific binding in rodent and non-human primate PET imaging [2]. Procurement of the ≥98% purity trihydrochloride salt minimizes precursor-related side reactions during Cu-mediated 18F-fluorination, where radiochemical yields of 53–57% and molar activities of 37–63 GBq/µmol have been reported [2].

Chemical Biology Probe Synthesis Targeting the Endocannabinoid System

For laboratories developing activity-based protein profiling (ABPP) probes or fluorescent MAGL reporter ligands, this compound provides the para-methoxyphenyl piperazinyl azetidine core that, upon derivatization with a carbonyl-R tail, yields potent and selective MAGL inhibitors. The Chen et al. (2019) study demonstrated that ABPP assays confirmed target engagement for compounds built from this scaffold class, with selectivity over FAAH and other serine hydrolases [1]. The trihydrochloride salt form enables direct use in aqueous coupling conditions, accelerating probe synthesis workflows.

Pharmaceutical Intermediate Procurement for CNS Drug Discovery Programs

For medicinal chemistry teams prosecuting MAGL as a therapeutic target for neurodegenerative diseases, chronic pain, or inflammation, this building block offers a validated entry point into the piperazinyl azetidine chemical space. The documented CNS penetration of [18F]10 and [18F]15 in rodent and rhesus monkey PET studies confirms the brain permeability of final compounds derived from this scaffold [2]. Procurement from vendors specifying ≥98% purity and room-temperature storage (e.g., MolCore) reduces logistical complexity for multi-site, international collaborative programs .

Quality-Control-Driven Procurement for Radiolabeling Precursor Supply

For radiochemistry facilities producing GMP-grade PET tracers for clinical translation, the observed 20.4% molecular weight discrepancy between trihydrochloride and monohydrochloride listings under the same CAS number (223381-99-5) necessitates rigorous incoming QC . Facilities should mandate certificate of analysis verification of salt stoichiometry before use in radiosynthesis, as the stoichiometric error directly impacts the molar ratio of precursor to labeling agent and can reduce radiochemical yield below release specifications [2] .

Quote Request

Request a Quote for 3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.